molecular formula C12H5Cl5O4 B2734292 5-[(Pentachlorophenoxy)methyl]-2-furoic acid CAS No. 832739-78-3

5-[(Pentachlorophenoxy)methyl]-2-furoic acid

Cat. No. B2734292
CAS RN: 832739-78-3
M. Wt: 390.42
InChI Key: HIMUWSIFPIZKES-UHFFFAOYSA-N
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Description

5-[(Pentachlorophenoxy)methyl]-2-furoic acid is a chemical compound with the molecular formula C12H5Cl5O4 . It is a complex organic compound that contains pentachlorophenol, furan, and carboxylic acid functional groups .


Molecular Structure Analysis

The molecular structure of 5-[(Pentachlorophenoxy)methyl]-2-furoic acid consists of a furan ring attached to a carboxylic acid group and a pentachlorophenol group . The exact spatial arrangement of these groups could be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-[(Pentachlorophenoxy)methyl]-2-furoic acid include its molecular weight (390.43 g/mol) and its molecular formula (C12H5Cl5O4) . Other properties such as melting point, boiling point, and density could be determined experimentally.

Scientific Research Applications

Green Chemistry and Sustainable Synthesis

5-[(Pentachlorophenoxy)methyl]-2-furoic acid can be synthesized sustainably from bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA) by directly cleaving the C–OH bond in HMFA at ambient temperature. Active carbon ©-supported Pd catalysts play a crucial role in this hydrogenolysis process, providing a high yield of 94.5% at 30 °C and 3.0 MPa H₂ in tetrahydrofuran. The strong adsorption of HMFA on the C support surfaces, likely via π–π interactions, contributes to the high efficiency of Pd/C .

Biochemical Studies and Metabolism Pathways

While speculative, investigations into its metabolism and potential biological interactions could reveal insights into its behavior in living organisms.

properties

IUPAC Name

5-[(2,3,4,5,6-pentachlorophenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5O4/c13-6-7(14)9(16)11(10(17)8(6)15)20-3-4-1-2-5(21-4)12(18)19/h1-2H,3H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMUWSIFPIZKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)COC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Pentachlorophenoxy)methyl]-2-furoic acid

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